molecular formula C7H14N2O2 B13503008 2-Amino-2-(piperidin-4-yl)acetic acid

2-Amino-2-(piperidin-4-yl)acetic acid

Cat. No.: B13503008
M. Wt: 158.20 g/mol
InChI Key: SRMWKNUAAAAUED-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine-Containing Amino Acid Analogues in Chemical Biology and Organic Synthesis

Piperidine-containing compounds are of paramount importance in the pharmaceutical industry, forming the core structure of numerous natural products and therapeutic agents. researchgate.net The piperidine (B6355638) ring is a prevalent motif found in over 70 FDA-approved drugs. nih.gov When incorporated into amino acid structures, the piperidine moiety imparts significant conformational constraints, which is a highly desirable feature in the design of peptides and peptidomimetics. These constrained analogues can enforce specific secondary structures, such as helical conformations, in peptides.

In the realm of chemical biology, these analogues serve as crucial tools for probing biological systems. By replacing natural amino acids with piperidine-containing mimics, researchers can develop peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and controlled biological activity. The synthesis of such complex molecules also drives innovation in organic synthesis, demanding the development of stereocontrolled and efficient methodologies. nih.govresearchgate.net Synthetic chemists focus on creating diverse piperidine derivatives, including spirocyclic and fused systems, to expand the available chemical space for drug discovery. nih.gov

Overview of Research Trajectories for 2-Amino-2-(piperidin-4-yl)acetic acid and its Analogues in Scholarly Literature

Research involving this compound and its derivatives has followed several key trajectories, primarily centered on its application as a versatile scaffold for bioactive molecules.

One major research avenue is its use in peptide and peptidomimetic synthesis . The compound serves as a constrained building block, and its orthogonally protected forms, such as Fmoc-Api(Boc)-OH, are particularly valuable in solid-phase peptide synthesis. peptide.comresearchgate.net These protected derivatives allow for the controlled assembly of peptides with unique structural properties. By replacing natural amino acids like glycine, analogues of this compound have been used to create potent enzyme inhibitors. For instance, peptide analogues incorporating this moiety have been identified as inhibitors of the bacterial cysteine protease IdeS.

Another significant trajectory is the development of enzyme inhibitors and receptor ligands for various therapeutic targets. Derivatives of the core structure have been optimized as potent inhibitors for targets such as:

Protein Kinase B (Akt) : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as selective, orally active inhibitors of Akt, a key enzyme in cancer cell signaling pathways. acs.org

Aurora Kinases : Quinazoline derivatives incorporating a 4-carboxyl piperidine structure have shown strong inhibitory effects against both Aurora A and B kinases, which are critical targets in cancer therapy. acs.org

Digestive Enzymes : Certain synthetic amino acid derivatives have demonstrated inhibitory potential against digestive enzymes like pancreatic lipase (B570770) and α-amylase, suggesting applications in managing metabolic disorders. nih.gov

Furthermore, synthetic chemists continue to explore novel methods for creating analogues with diverse functionalities, such as fluorine-containing derivatives, to modulate their physicochemical and biological properties. researchgate.net

Academic Relevance and Research Scope of the Compound in Specialized Fields

The academic relevance of this compound spans several specialized fields, highlighting its interdisciplinary importance.

Medicinal Chemistry : This is the most prominent field where the compound and its analogues are investigated. Researchers leverage this scaffold to design and synthesize novel therapeutic agents targeting a wide range of diseases, including cancer, metabolic disorders, and infectious diseases. acs.orgnih.govajchem-a.comclinmedkaz.org The piperidine core is a well-established pharmacophore, and its incorporation into amino acid structures provides a robust strategy for developing new drugs. nih.gov

Peptide Chemistry : In this field, the compound is valued as a non-natural, conformationally restricted amino acid. thermofisher.com Its incorporation into peptide chains is a key strategy for designing peptidomimetics with enhanced stability, specific folding patterns, and tailored biological functions. This is crucial for developing peptide-based drugs and biochemical probes.

Organic Synthesis : The synthesis of this compound and its often complex, stereochemically rich derivatives presents significant challenges and opportunities for synthetic chemists. researchgate.net Research in this area focuses on developing novel, efficient, and stereoselective synthetic routes, contributing to the broader field of heterocyclic and amino acid chemistry. nih.gov

The table below provides a snapshot of the chemical properties of the parent compound.

PropertyValue
Chemical Formula C7H14N2O2
Molecular Weight 158.20 g/mol
CAS Number 40951-40-4

Below is an interactive table summarizing selected analogues and their research applications.

Analogue Structure/Class Research Application/Target
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesSelective inhibitors of Protein Kinase B (Akt) for cancer therapy. acs.org
Quinazoline derivatives with 4-carboxyl piperidinePotent inhibitors of Aurora A and B kinases for cancer treatment. acs.org
Peptide analogues replacing GlycineInhibitors of bacterial cysteine protease IdeS.
General synthetic amino acid derivativesInhibition of digestive enzymes (pancreatic lipase, α-amylase). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-piperidin-4-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWKNUAAAAUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 2 Piperidin 4 Yl Acetic Acid and Its Derivatives

Stereoselective Synthesis of Chiral 2-Amino-2-(piperidin-4-yl)acetic acid Analogues

Achieving stereocontrol in the synthesis of chiral α-amino acids is crucial, as the biological activity of these molecules is often dependent on their specific stereochemistry. For analogues of this compound, this involves establishing a defined configuration at the α-carbon.

One effective strategy involves the use of chiral auxiliaries or chiral building blocks. For instance, sulfinimine-derived α-amino 1,3-dithianes have been utilized as chiral building blocks for the asymmetric synthesis of heterocyclic compounds. nih.gov This methodology allows for the concise asymmetric synthesis of molecules like 2,3-disubstituted piperidines from a common intermediate, demonstrating the potential to construct the chiral amino acid portion with high stereocontrol before or during the formation of the piperidine (B6355638) ring. nih.gov

Another powerful approach is the use of metal-catalyzed cascade reactions starting from readily available chiral amino acid derivatives. A photoinduced, palladium-catalyzed cascade reaction has been developed for the synthesis of multi-substituted chiral piperidines. This reaction proceeds through an amidyl radical generation, a 1,5-hydrogen atom transfer (HAT)-mediated alkyl radical formation, and subsequent difunctionalization of 1,3-dienes, affording chiral piperidines in high yields. thieme-connect.com

The table below summarizes key findings in the stereoselective synthesis of related chiral structures.

MethodStarting MaterialsCatalyst/ReagentKey FeaturesReference
Chiral Building Block(S)-(+)-N-(benzylidene)-p-toluenesulfinamide, 2-lithium-1,3-dithiane-Utilizes sulfinimine-derived α-amino 1,3-dithianes for asymmetric synthesis of heterocycles. nih.gov
Photoinduced CascadeChiral amino acid derivatives, 1,3-dienesPd(PPh3)4Photoinduced, palladium-catalyzed cascade involving remote C(sp3)–H functionalization. thieme-connect.com
Chemo-enzymaticActivated pyridinesAmine oxidase/ene imine reductaseAsymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov

Strategies for the Construction of the Piperidine Core

The construction of the piperidine ring itself is a fundamental aspect of the synthesis of this compound and its derivatives. Various strategies have been developed to assemble this six-membered heterocycle.

Reductive amination is a robust and widely used method for the formation of C-N bonds and can be employed to construct the piperidine ring. beilstein-journals.org A particularly effective strategy is the double reductive amination of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. nih.gov This "one-pot" reaction can involve a cascade of steps, including imine formation and reduction, and can be coupled with other transformations. nih.govnih.gov

For example, a process starting with the oxidative cleavage of a C=C bond in substituted cyclopentenes can generate a reactive diformyl intermediate. A subsequent ring-closing step using a chiral primary amine under reductive amination conditions leads to the formation of functionalized piperidine derivatives through ring expansion. nih.gov Borane-pyridine complex (BAP) has been shown to be an effective reagent for the reductive amination of piperidines with various aldehydes, offering an alternative to cyanide-containing reagents. tandfonline.com

Intramolecular cyclization is a powerful strategy where a substrate containing a nitrogen source and a reactive site cyclizes to form the piperidine ring. nih.gov These reactions can be initiated in various ways, including radical-mediated processes and metal catalysis.

Radical-mediated amine cyclization, for instance, can be used to produce piperidines from linear amino-aldehydes using a cobalt(II) catalyst. nih.gov Another approach involves the diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction. The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization to form the piperidine. nih.gov Copper-catalyzed intramolecular C–H amination of N-fluoride amides has also been reported as a method for synthesizing piperidines. acs.org

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for the formation of C-C and C-N bonds. These methods can be applied to the construction of the piperidine ring. For example, a palladium-catalyzed reductive Heck coupling has been used to construct a highly substituted piperidine ring with good syn selectivity. nih.gov This catalytic approach avoids the use of stoichiometric and often toxic reagents. nih.gov

Furthermore, palladium-catalyzed formal [4+2] oxidative annulation of alkyl amides and dienes, initiated by the activation of a C(sp3)–H bond, represents another innovative route to piperidine structures. nih.gov

The cyclization of substrates containing an alkene and an amino group is a versatile method for piperidine synthesis. These reactions can be catalyzed by various metals. Gold(I) complexes, for instance, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Palladium catalysis has also been employed for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes, leading to 6-endo-cyclized piperidines. nih.gov Aza-Prins cyclization is another notable alkene cyclization method for constructing the piperidine core. organic-chemistry.org

The following table provides an overview of different strategies for constructing the piperidine core.

StrategySub-typeKey FeaturesReference(s)
Reductive AminationDouble Reductive Amination"One-pot" cascade reaction on dicarbonyl compounds. nih.gov
Intramolecular CyclizationRadical-MediatedCyclization of linear amino-aldehydes using a Co(II) catalyst. nih.gov
Metal-Catalyzed CouplingReductive Heck CouplingPd-catalyzed construction of highly substituted piperidine rings. nih.gov
Alkene CyclizationOxidative AminationAu(I) or Pd(I) catalyzed cyclization of non-activated alkenes. nih.gov

Functionalization and Derivatization of the Piperidine Moiety

Once the core structure of this compound is assembled, further functionalization and derivatization of the piperidine moiety can be performed to create a diverse range of analogues. This can involve modifications at either the nitrogen atom or the carbon atoms of the ring.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.gov Rhodium-catalyzed C-H insertions of donor/acceptor carbenes can be used to introduce substituents at various positions of the piperidine ring. The site-selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the amine protecting group. nih.govnih.gov For example, C-H functionalization of N-Boc-piperidine with certain rhodium catalysts leads to 2-substituted analogues, while using N-α-oxoarylacetyl-piperidines with a different catalyst can direct functionalization to the 4-position. nih.govnih.gov Palladium-catalyzed C(sp3)–H arylation at the unactivated C4 position of piperidines has also been achieved using a directing group strategy. acs.org

N-functionalization of the piperidine ring is another common derivatization strategy. A reductive amination reaction between N-Boc-piperidin-4-one and an aniline (B41778) derivative can be used to introduce a substituted aryl group at the 4-position, followed by modification of the piperidine nitrogen via reactions like aza-Michael addition or alkylation. researchgate.net Additionally, 4-N-functionalization of sialic acid derivatives with piperidine has been demonstrated through a direct substitution reaction. nih.gov

The table below highlights various functionalization approaches.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring in this compound is a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

N-Alkylation strategies for amino acids and related structures often involve the use of alkyl halides or reductive amination. A common approach for N-alkylation of amino acids involves their reaction with alkylating agents in the presence of a base. For instance, three-carbon modified derivatives of piperidine scaffolds have been synthesized via aza-Michael reactions with reagents like acrylonitrile (B1666552) and tert-butyl acrylate, while two-carbon extensions are achieved through alkylation with electrophiles such as 2-iodoethanol. researchgate.net Another effective method for N-alkylation is the use of chiral triflate esters, which react with aminopiperidine derivatives through an SN2 mechanism, resulting in N-alkylated products with good yields and high stereochemical purity. rsc.org

N-Acylation introduces an amide bond, which can significantly alter the electronic and steric properties of the molecule. Standard acylation procedures involve the reaction of the piperidine nitrogen with acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For example, the acylation of azacrownophanes containing a piperidin-4-one subunit has been successfully carried out using acetic anhydride, which serves as both the acylating agent and the solvent. cyberleninka.ru In the context of combinatorial chemistry, a wide array of reagents has been developed for N-acylation to improve yields and reduce racemization, which is a critical consideration when working with chiral amino acid derivatives. researchgate.net

Table 1: N-Alkylation and N-Acylation Reactions
Reaction TypeReagents and ConditionsProduct TypeKey Features
N-Alkylation (Aza-Michael)Acrylonitrile or tert-butyl acrylateThree-carbon extended N-alkyl derivativesEffective for carbon chain extension. researchgate.net
N-Alkylation2-Iodoethanol or bromoacetonitrileTwo-carbon extended N-alkyl derivativesIntroduces functionalized alkyl groups. researchgate.net
N-Alkylation (SN2)Chiral triflate estersN-alkylated piperidinesHigh yield and stereochemical control. rsc.org
N-AcylationAcetic anhydrideN-acetyl derivativesSimple and high-yielding. cyberleninka.ru

Introduction of Sulfonyl Substituents

The introduction of a sulfonyl group at the piperidine nitrogen to form a sulfonamide is a common strategy in drug design. Sulfonamides are known for their robust chemical stability and their ability to act as hydrogen bond donors and acceptors.

The synthesis of N-sulfonylated piperidine derivatives can be achieved by reacting the parent amine with a sulfonyl chloride in the presence of a base. A notable example is the synthesis of N-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. This multi-step synthesis begins with the reaction of 1-aminopiperidine (B145804) with benzenesulfonyl chloride under controlled pH to yield N-(piperidin-1-yl)benzenesulfonamide. who.int Subsequent substitution at the nitrogen atom with various N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) affords the final N-sulfonylated products. who.intresearchgate.net Another approach involves the amide coupling of N-Boc-piperidine-3-carboxylic acid with various substituted sulfonyl chlorides to produce novel sulfonyl piperidine carboxamide derivatives. researchgate.net

Table 2: Introduction of Sulfonyl Substituents
Starting MaterialReagents and ConditionsProductReference
1-Aminopiperidine1. Benzenesulfonyl chloride, controlled pH 2. N-aryl/aralkyl-substituted-2-bromoacetamides, NaH, DMFN-aryl/aralkyl substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide who.int
N-Boc-piperidine-3-carboxylic acidSubstituted sulfonyl chlorides, amide coupling reagentsSulfonyl piperidine carboxamide derivatives researchgate.net

Incorporation of Trifluoromethyl Groups

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity or basicity of nearby functional groups. nih.gov

Several methods have been developed for the synthesis of trifluoromethyl-containing piperidines and amino acids. One approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions. nih.gov For the synthesis of α-trifluoromethyl α-amino acids, various strategies have been reviewed, with a focus on achieving high stereoselectivity. mdpi.com A key intermediate for such syntheses could be a trifluoromethyl-substituted pyridine (B92270), which can then be reduced to the corresponding piperidine. nih.gov For instance, the synthesis of atogepant, a recently approved pharmaceutical, involves the N-trifluoroethylation of a piperidin-2-one intermediate using trifluoroethyl trifluoromethanesulfonate. mdpi.com Another strategy involves the enantioselective synthesis of α-perfluoroalkylated prolines, which could be adapted for piperidine derivatives, using a stereoselective Strecker reaction. nih.gov

Substitution Reactions on the Piperidine Ring

Substitution on the carbon framework of the piperidine ring allows for the introduction of diverse functional groups that can interact with biological targets and fine-tune the molecule's properties. A variety of synthetic methods have been developed to achieve this, including intramolecular cyclization reactions and catalytic hydrogenation of substituted pyridines. nih.gov

For instance, stereoselective palladium-catalyzed cascades that include pyridine hydrogenation can be employed to generate substituted piperidines. nih.gov The von Braun reaction, which involves the ring-opening of multisubstituted piperidines with cyanogen (B1215507) bromide, provides a pathway to uniquely substituted alkylamine derivatives with multiple chiral centers. nih.gov This method allows for the stereocontrolled introduction of substituents into the cyclic system, which are then translated to an acyclic intermediate upon ring opening. nih.gov Furthermore, the hydrogenation of piperidines derived from Heck reactions can yield 2,5-disubstituted piperidines. whiterose.ac.uk

Chemical Modifications at the Acetic Acid Functionality

The carboxylic acid group of this compound offers another handle for chemical modification, primarily through esterification and amide bond formation. These transformations are fundamental in peptide synthesis and for the creation of prodrugs.

Esterification Reactions

Esterification of the carboxylic acid group can be used to mask its polarity, potentially improving membrane permeability and oral bioavailability. The resulting esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.

The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. researchgate.net However, various methods have been developed to overcome this. For example, unprotected α-amino acids can be esterified with benzyl (B1604629) chloride in ionic liquids such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, which serves as the reaction medium. researchgate.net This method is advantageous for its mild conditions and simple work-up procedure. The ethyl ester of 2-(piperidin-4-yl)acetic acid is commercially available, indicating that standard esterification procedures, likely involving treatment with ethanol (B145695) in the presence of an acid catalyst, are viable. sigmaaldrich.com

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond between the carboxylic acid group of this compound and an amine is a key reaction for building larger molecules, including peptides and other complex structures. This transformation requires the activation of the carboxylic acid. researchgate.net

A vast array of coupling reagents has been developed to facilitate amide bond formation while minimizing side reactions, particularly racemization at the α-carbon. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). peptide.comacs.org These additives form active esters that react with amines to form the amide bond with reduced risk of epimerization. peptide.com Phosphonium (B103445) and uronium salt-based reagents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective, especially for sterically hindered couplings. peptide.comacs.org The choice of coupling reagent and reaction conditions is critical and often depends on the specific substrates being coupled. uniurb.it The existence of compounds like 2-(1-(2-(ethylamino)-2-oxoethyl)piperidin-4-yl)acetic acid further illustrates the application of these amide bond forming reactions. bldpharm.com

Table 3: Common Peptide Coupling Reagents
Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCWidely used, often with additives like HOBt to suppress racemization. peptide.comfishersci.co.uk
Phosphonium SaltsBOP, PyBOP, PyAOPHighly effective, particularly for challenging couplings. peptide.com
Uronium/Aminium SaltsHBTU, HATU, HCTUFast reaction rates and less epimerization compared to some other methods. acs.org
Immonium SaltsPyClockOffers a good balance of reactivity and cost-effectiveness. acs.org

Protecting Group Chemistries in Multi-Step Synthesis

The multi-step synthesis of this compound and its derivatives necessitates the use of orthogonal protecting groups. This strategy allows for the selective deprotection of one functional group while others remain protected, enabling sequential chemical transformations. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their removal.

In the synthesis of piperidine-containing amino acids, common protecting groups for the amino functionality include tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). The Boc group is typically stable to a wide range of non-acidic conditions and is readily removed with acids such as trifluoroacetic acid (TFA). nih.govcreative-peptides.com The Fmoc group, conversely, is stable to acidic conditions but is cleaved by bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The Cbz group can be removed by catalytic hydrogenation. researchgate.net

For the carboxylic acid group, esterification is a common protection strategy. Simple alkyl esters or benzyl esters can be employed, with their removal typically achieved through saponification or hydrogenolysis, respectively.

A critical aspect of synthesizing this compound is the protection of the secondary amine within the piperidine ring. This is often achieved using Boc or Cbz groups, which are robust enough to withstand the reaction conditions required for manipulating the amino acid portion of the molecule. The selection of the protecting group for the piperidine nitrogen must be compatible with the protecting groups used for the α-amino and carboxylic acid functionalities to ensure orthogonality.

For instance, a synthetic route might involve the initial protection of the piperidine nitrogen with a Boc group. Subsequently, the α-amino group could be protected with an Fmoc group, and the carboxylic acid as a methyl or ethyl ester. This orthogonal protection scheme allows for the selective removal of the Fmoc group with piperidine to enable peptide coupling at the α-amino group, followed by the removal of the ester and finally the Boc group under acidic conditions.

The following table summarizes common protecting groups used in the synthesis of amino acids and their typical deprotection conditions:

Protecting GroupFunctional Group ProtectedDeprotection Conditions
Boc (tert-butyloxycarbonyl)AmineTrifluoroacetic acid (TFA)
Fmoc (9-fluorenylmethyloxycarbonyl)Amine20% Piperidine in DMF
Cbz (benzyloxycarbonyl)AmineCatalytic Hydrogenation (e.g., H₂, Pd/C)
Methyl/Ethyl Ester Carboxylic AcidSaponification (e.g., LiOH, NaOH)
Benzyl Ester Carboxylic AcidCatalytic Hydrogenation (e.g., H₂, Pd/C)

Optimized Synthetic Protocols and Yield Enhancements

Coupling Reagents: In peptide synthesis, which is analogous to the formation of amide bonds in derivatives of this compound, the choice of coupling reagent is critical. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) are commonly used to facilitate amide bond formation while minimizing side reactions and racemization. ub.edu

Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yields. For instance, in Fmoc deprotection, while piperidine is the standard reagent, other bases like 4-methylpiperidine (B120128) have been explored to potentially improve efficiency. scielo.org.mx The concentration of the deprotecting agent and the reaction time must be carefully controlled to ensure complete removal of the Fmoc group without causing unwanted side reactions.

Purification Techniques: Efficient purification methods at each step are vital for obtaining high-purity intermediates, which in turn leads to better yields in subsequent reactions. Chromatographic techniques are often employed to separate the desired product from unreacted starting materials and byproducts.

Catalyst Selection: In steps involving catalytic reactions, such as hydrogenation for Cbz deprotection or the removal of benzyl esters, the choice of catalyst and reaction conditions (e.g., pressure, temperature) can have a profound effect on the reaction rate and yield.

The following table provides a hypothetical comparison of a standard versus an optimized protocol for a key step in the synthesis, illustrating potential areas for yield enhancement:

ParameterStandard ProtocolOptimized ProtocolPotential for Yield Enhancement
Coupling Reagent Standard carbodiimideAdvanced phosphonium or uronium-based reagents (e.g., HATU, HBTU)Reduced side reactions, faster reaction times
Base for Fmoc Deprotection 20% Piperidine in DMF20% 4-Methylpiperidine in DMF or DBU/piperidine mixturesPotentially faster deprotection, reduced side reactions
Solvent Standard gradeAnhydrous, high-purity gradeMinimization of water-related side reactions
Work-up Procedure Standard extractionOptimized extraction or direct precipitationReduced product loss during purification

Chemical Transformations and Reactivity Profiles of 2 Amino 2 Piperidin 4 Yl Acetic Acid Derivatives

Ring Modification and Rearrangement Reactions of the Piperidine (B6355638) Nucleus

While the piperidine ring is generally stable, its structure can be modified through specific reactions, including ring-opening and rearrangements of attached substituents. These transformations alter the core scaffold, leading to derivatives with distinct structural and chemical properties.

One significant modification is the oxidative cleavage of the piperidine ring. For instance, N-arylamino-piperidines can undergo ring-opening to form the corresponding acyclic aminoaldehydes. researchgate.net This transformation is achieved under mild photooxidation conditions, often using a photosensitizer like Methylene (B1212753) Blue and visible light, with water acting as the nucleophile. researchgate.net The reaction proceeds through the oxidation of the α-carbon relative to the ring nitrogen, generating a labile hemiaminal intermediate that subsequently cleaves. researchgate.net

Furthermore, the nature of substituents on the piperidine ring can lead to modifications under certain reactive conditions. For example, during the catalytic hydrogenation of pyridine (B92270) rings to form piperidines—a common method for creating the saturated heterocycle—substituents like 2-furyl or 2-thienyl groups can undergo ring opening to yield their corresponding alcohol and thiol derivatives. nih.gov Although this reaction occurs during the formation of the piperidine ring rather than on a pre-existing one, it highlights the reactivity of certain substituents that can lead to significant structural modifications. nih.gov

Reactions Involving the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups are primary sites for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions are fundamental for peptide synthesis, functional group interconversion, and the construction of more complex molecular architectures.

The nitrogen atom within the piperidine ring is susceptible to oxidation. Biological studies have shown that piperidine can be metabolized in vitro to form N-hydroxy piperidine and 2,3,4,5-tetrahydro-pyridine-1-oxide. documentsdelivered.com Similar oxidation of the piperidine nitrogen is a known degradation pathway for complex pharmaceuticals containing this motif, such as fentanyl and its derivatives. researcher.life

Beyond simple N-oxidation, selective oxidation of aliphatic C-H bonds at positions remote from the nitrogen atom can be achieved. This is accomplished by temporarily deactivating the basic nitrogen atom through protonation with a Brønsted acid (e.g., HBF₄) or complexation with a Lewis acid (e.g., BF₃). nih.gov This strategy prevents the catalyst from being deactivated by the basic amine and renders the nitrogen a strong inductively withdrawing moiety, enabling site-selective hydroxylation of the piperidine ring, typically at the C3 or C4 position, using catalysts like Fe(PDP). nih.gov

Table 1: Site-Selective Oxidation of N-Alkyl Piperidine Derivatives

Substrate (N-Substituent) Acid Oxidized Product Yield
N-methyl piperidine HBF₄ N-methyl-3-hydroxypiperidine 80%
N-benzyl piperidine HBF₄ N-benzyl-3-hydroxypiperidine 82%
N-phenethyl piperidine HBF₄ N-phenethyl-3-hydroxypiperidine 84%
4-phenyl-N-methyl piperidine HBF₄ 4-phenyl-N-methyl-4-hydroxypiperidine 90%

Data sourced from research on remote oxidation of aliphatic C-H bonds in nitrogen-containing molecules. nih.gov

Reduction Reactions

The carboxylic acid group of 2-amino-2-(piperidin-4-yl)acetic acid and its derivatives can be readily reduced to the corresponding primary alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) are highly effective for this transformation. orgsyn.org This reaction converts the amino acid into an amino alcohol, a valuable building block in organic synthesis.

An alternative, often milder, method involves the use of borane-methyl sulfide (B99878) (BMS, BH₃-SMe₂). orgsyn.org This reagent is also capable of reducing carboxylic acids to alcohols and can be preferable when other functional groups sensitive to LiAlH₄ are present in the molecule. orgsyn.org

The primary amino group and the carboxylic acid moiety are prime functionalities for condensation reactions. α-Amino acids can react with aldehydes and ketones to form various products. researchgate.net For example, piperidine itself can undergo condensation with aromatic aldehydes, leading to the formation of 3,5-disubstituted pyridines in a transformation known as the Rügheimer-Burrows reaction. nih.gov

The amino group also exhibits nucleophilic reactivity toward nitriles. In the presence of a Lewis acid catalyst such as a zinc(II) compound, secondary cyclic amines like piperidine derivatives can react with acetonitrile (B52724) via nucleophilic addition to form amidines. rsc.org The electronic effects of substituents on the piperidine ring can influence the nucleophilicity of the nitrogen atom and thus affect the rate and outcome of this reaction. rsc.org

Furthermore, like other α-amino acids, derivatives of this compound can undergo intermolecular condensation between the amino group of one molecule and the carboxylic acid of another to form cyclic dipeptides known as diketopiperazines.

Reactivity of Substituted Piperidine Ring Systems

The introduction of substituents onto the piperidine ring or its nitrogen atom can profoundly influence the molecule's reactivity and stereochemical outcome of subsequent reactions. Substituents can exert steric hindrance, alter the nucleophilicity of the ring nitrogen, and direct the regioselectivity of reactions at the ring's α-carbons. rsc.orgnih.gov

For instance, N-alkyl substitution allows for the selective functionalization at the α-position of the piperidine ring. acs.org This is achieved through the controlled formation of an endo-cyclic iminium ion from the corresponding cyclic tertiary alkylamine N-oxide, followed by the addition of a nucleophile. This method provides a robust platform for late-stage C-H functionalization and the introduction of diverse carbon-based groups. acs.org

Protecting groups on the nitrogen, such as the tert-butoxycarbonyl (Boc) group, are instrumental in directing reactivity. The N-Boc group can direct the diastereoselective α-lithiation of the piperidine ring using a strong base like s-butyllithium. nih.gov The resulting lithiated intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a new substituent with high stereocontrol. This strategy was successfully employed in the systematic synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates. nih.gov

The electronic properties of ring substituents also play a crucial role. Electron-withdrawing or -donating groups can modulate the pKa of the ring nitrogen, affecting its basicity and nucleophilicity, which in turn influences its reactivity in processes like amidine formation. rsc.org Similarly, the position of substituents can dictate biological activity; for example, in one study on MAO inhibitors, a para-hydroxy substitution on a piperidine ring resulted in maximum inhibitory activity compared to a meta-substitution. acs.org

Table 2: Influence of Ring Substituents on Amidine Formation with Acetonitrile

Amine Substrate Ring Substituent(s) Product Type
Piperidine None Amidine Complex
4-Methylpiperidine (B120128) 4-Me Amidine Complex
3,5-Dimethylpiperidine 3,5-diMe Amidine Complex
1-(2-hydroxyethyl)piperazine N-(CH₂)₂OH Diamine Complex (No Amidine)
Thiomorpholine Ring S atom Amidine Complex

Data adapted from a study on zinc(II)-mediated formation of amidines. rsc.org

Formation of Polyheterocyclic Cage Compounds as Scaffolds

The piperidine ring is a "privileged structure" in medicinal chemistry and serves as a versatile scaffold for the construction of more complex, polycyclic systems, including cage compounds. digitellinc.com Various synthetic strategies have been developed to assemble polycyclic piperidines with high stereocontrol.

One approach involves preparing acyclic enynes from enantiopure homoallylic amines. These intermediates can then undergo a Grubbs metathesis to form piperidines containing conjugated dienes, which are suitable for subsequent Diels-Alder cycloadditions to build fused ring systems. digitellinc.com An alternative pathway for these enynes is the Pauson-Khand reaction, which uses dicobalt octacarbonyl to achieve a cyclocarbonylation, providing access to polycyclic piperidines in a single step. digitellinc.com These methods are crucial for efficiently building molecular complexity from simpler, chiral precursors. The synthesis of bicyclic structures like 5-Phenyl-1-azabicyclo[3.3.1]nonane further illustrates the utility of piperidine derivatives in constructing bridged ring systems. rsc.org The inherent functionalities of the this compound backbone make it a particularly attractive starting point for such synthetic endeavors, where the amino and carboxyl groups can be elaborated into additional heterocyclic rings.

Spectroscopic and Structural Elucidation of 2 Amino 2 Piperidin 4 Yl Acetic Acid Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals in one- and two-dimensional spectra, the precise connectivity and stereochemistry of 2-Amino-2-(piperidin-4-yl)acetic acid analogues can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring, the α-proton of the amino acid moiety, and the protons of the acetic acid side chain.

The chemical shifts of the piperidine ring protons are influenced by their axial or equatorial orientation and their proximity to the nitrogen atom. Typically, the axial protons resonate at a slightly higher field (lower ppm) compared to the equatorial protons due to anisotropic effects. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear in the range of δ 2.5-3.5 ppm, being deshielded by the electronegative nitrogen atom. The protons on the other ring carbons (C3, C4, and C5) will likely resonate further upfield, typically in the range of δ 1.2-2.0 ppm.

The α-proton of the amino acid is a key diagnostic signal and is expected to appear as a multiplet in the region of δ 3.0-4.0 ppm. Its chemical shift is influenced by the adjacent amino and carboxyl groups. The protons of the methylene (B1212753) group in the acetic acid side chain would likely appear as a doublet in the range of δ 2.0-2.5 ppm, coupled to the proton at C4 of the piperidine ring. The NH₂ and COOH protons will exhibit broad signals, and their chemical shifts are highly dependent on the solvent and concentration. In a zwitterionic form, the NH₃⁺ protons would be expected to resonate at a lower field.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
H-2 (axial, equatorial)2.5 - 3.0m
H-3 (axial, equatorial)1.4 - 1.9m
H-41.8 - 2.3m
H-5 (axial, equatorial)1.4 - 1.9m
H-6 (axial, equatorial)2.5 - 3.0m
α-H (CH-NH₂)3.2 - 3.7d
CH₂-COOH2.2 - 2.6d
NH₂variable (broad)s
COOHvariable (broad)s

Note: The chemical shifts are approximate and can vary based on solvent, pH, and substitution.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each of the carbon atoms in the molecule.

The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected to resonate in the range of δ 40-50 ppm. The other piperidine carbons (C3, C4, and C5) will appear further upfield, typically between δ 25-40 ppm. The chemical shift of C4 will be influenced by the attachment of the aminoacetic acid group.

The α-carbon of the amino acid is expected to have a chemical shift in the range of δ 50-60 ppm. The carbonyl carbon of the carboxylic acid group is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 170-180 ppm. The carbon of the methylene group in the acetic acid side chain is expected to resonate around δ 35-45 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2, C-640 - 50
C-3, C-525 - 35
C-430 - 40
α-C (CH-NH₂)50 - 60
CH₂-COOH35 - 45
C=O (COOH)170 - 180

Note: The chemical shifts are approximate and can vary based on solvent, pH, and substitution.

For a comprehensive and unambiguous assignment of all proton and carbon signals, especially in more complex analogues, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring and confirming the coupling between the C4 proton and the adjacent methylene protons of the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at C4 can be used to identify the C4 carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, correlations between the α-proton and the carbonyl carbon of the carboxylic acid would confirm the structure of the amino acid moiety.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound and its analogues can be achieved.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are particularly useful for identifying the characteristic vibrational modes of the piperidine ring, the amino group, and the carboxylic acid group.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the amino acid and piperidine functional groups. Given the presence of both an acidic (COOH) and a basic (NH₂) group, the molecule is likely to exist in a zwitterionic form in the solid state, with a carboxylate (COO⁻) and a protonated amino (NH₃⁺) group.

Key expected vibrational bands include:

N-H stretching: The stretching vibrations of the N-H bonds in the NH₃⁺ group are expected to appear as a broad band in the region of 3200-2500 cm⁻¹. This broadness is due to hydrogen bonding.

C-H stretching: The stretching vibrations of the C-H bonds in the piperidine ring and the acetic acid side chain will appear in the region of 3000-2850 cm⁻¹.

C=O stretching (asymmetric): The asymmetric stretching vibration of the carboxylate group (COO⁻) is a strong and characteristic absorption, expected to be in the range of 1600-1550 cm⁻¹.

N-H bending: The bending vibrations of the NH₃⁺ group typically appear around 1550-1500 cm⁻¹.

C=O stretching (symmetric): The symmetric stretching of the carboxylate group will give rise to a band in the region of 1420-1380 cm⁻¹.

C-N stretching: The C-N stretching vibration is expected to be in the range of 1200-1000 cm⁻¹.

Ring vibrations: The piperidine ring will have characteristic "breathing" and other skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H stretch (NH₃⁺)3200 - 2500Broad, Strong
C-H stretch3000 - 2850Medium to Strong
C=O asymmetric stretch (COO⁻)1600 - 1550Strong
N-H bend (NH₃⁺)1550 - 1500Medium
C=O symmetric stretch (COO⁻)1420 - 1380Medium
C-N stretch1200 - 1000Medium

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While polar functional groups often give strong signals in FT-IR, non-polar and symmetric bonds tend to produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

C-H stretching: The C-H stretching vibrations in the 3000-2850 cm⁻¹ region are typically strong in Raman spectra.

Skeletal vibrations: The carbon-carbon single bond stretching and other skeletal vibrations of the piperidine ring, which might be weak in the FT-IR spectrum, can be more prominent in the Raman spectrum, providing valuable information about the ring conformation.

Symmetric vibrations: The symmetric stretching of the carboxylate group (COO⁻) around 1400 cm⁻¹ is often a strong band in the Raman spectrum.

By analyzing both the FT-IR and FT-Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, confirming the presence of key functional groups and providing insights into the molecular structure.

Table 4: Expected FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretch3000 - 2850Strong
C=O symmetric stretch (COO⁻)1420 - 1380Strong
Piperidine ring breathing900 - 700Medium to Strong
C-C skeletal stretch1100 - 800Medium

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound analogues. It provides precise information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. Soft ionization techniques are particularly crucial for analyzing these non-volatile amino acid derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amino acids. researchgate.net In ESI-MS, the analyte is ionized directly from a solution, which typically preserves the molecular ion and minimizes fragmentation. This makes it an excellent tool for accurate molecular weight determination.

For analogues of this compound, ESI-MS is typically run in positive ion mode, where the basic nitrogen atoms of the piperidine ring and the amino group are readily protonated. This results in the observation of a prominent pseudomolecular ion peak [M+H]⁺. The high accuracy of this measurement allows for the verification of the elemental composition of the synthesized compound. For instance, in the analysis of related thiophene-acetic acid derivatives, ESI-MS was successfully used to find the molecular ion peak, confirming the identity of the synthesized compounds. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to induce and analyze fragmentation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be obtained. A comprehensive study on the fragmentation of 79 biologically relevant molecules, including many amino acids, demonstrated that ESI-MS/MS can produce unique fragmentation patterns useful for structural confirmation. researchgate.net Common fragmentation pathways for this compound analogues would include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavages within the piperidine ring structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. farmaciajournal.com This hyphenated technique is invaluable for analyzing complex mixtures, purifying compounds, and quantifying trace-level impurities. researchgate.net For the analysis of this compound and its analogues, reversed-phase LC is often employed, separating compounds based on their polarity before they enter the mass spectrometer. farmaciajournal.commdpi.com

LC-MS allows for the simultaneous confirmation of the retention time and the mass-to-charge ratio (m/z) of an analyte, providing a high degree of confidence in its identification. The technique is also used for the quantitative bioanalysis of small molecules like acetate (B1210297) in plasma, demonstrating its robustness for compounds with carboxylic acid moieties. nih.gov In the context of drug development, LC-MS/MS is a regulatory-accepted method for detecting and quantifying potential genotoxic impurities to very low levels, such as the threshold of toxicological concern (TTC). researchgate.net A typical LC-MS/MS method would use a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net

The following table outlines typical parameters for an LC-MS/MS method used for the analysis of related small organic molecules.

ParameterDescriptionTypical Value / Condition
Chromatographic ColumnThe stationary phase used for separation.Reversed-phase C18 (e.g., Luna C18, 100 mm x 4.6 mm, 3 µm) researchgate.net
Mobile PhaseThe solvent system used to elute the analyte.Isocratic or gradient elution with Ammonium Acetate and Methanol/Acetonitrile researchgate.net
Ionization SourceThe method used to generate ions from the analyte.Electrospray Ionization (ESI), positive mode researchgate.net
MS Detection ModeThe method used for detecting and quantifying the analyte.Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity researchgate.net
Ion Transitions (MRM)Specific precursor-to-product ion transitions monitored for the analyte.Analyte-specific (e.g., m/z 277.1 → 259.1 for an impurity) researchgate.net

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. For piperidine-containing compounds, X-ray crystallography reveals critical details about the conformation of the six-membered ring and the nature of intermolecular forces that govern the crystal lattice. researchgate.net

The piperidine ring in these structures typically adopts a stable chair conformation. researchgate.netnih.gov For example, the crystal structure of a piperidine-containing thiosemicarbazone derivative confirmed that the piperidine rings adopt chair conformations. researchgate.net This conformation is the most energetically favorable arrangement, minimizing steric and torsional strain.

Determination of Absolute Configuration

For chiral analogues of this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. When a single crystal of an enantiomerically pure compound is analyzed, specialized crystallographic techniques, such as the measurement of anomalous dispersion effects, can distinguish between the two possible enantiomers (R or S configuration). This provides an unambiguous assignment of the molecule's absolute stereochemistry, which is crucial in pharmaceutical research where different enantiomers can have vastly different biological activities.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules are arranged in the solid state. This arrangement is dictated by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and in some cases, C-H···π interactions. researchgate.netebi.ac.uk

The table below presents representative crystal data for a functionalized piperidine derivative, illustrating the type of information obtained from an X-ray crystallographic study.

ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the compound.C₈H₁₂N₂O nih.gov
Crystal SystemOne of the seven crystal systems describing the lattice.Monoclinic nih.gov
Space GroupDescribes the symmetry of the crystal structure.P2₁/c nih.gov
a, b, c (Å)The lengths of the unit cell axes.a = 9.7133(7), b = 8.9517(5), c = 9.8332(8) nih.gov
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 101.427(7), γ = 90 nih.gov
Volume (ų)The volume of the unit cell.838.05(10) nih.gov
ZThe number of molecules in the unit cell.4 nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Studies of Chiral Analogues

Chiroptical spectroscopic methods are indispensable for investigating the three-dimensional structure of chiral molecules in solution. americanlaboratory.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information that is exquisitely sensitive to both the absolute configuration and the conformational landscape of the molecule. nih.govmdpi.com For chiral analogues of this compound, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly powerful for elucidating the preferred conformations of the piperidine ring and the orientation of its substituents. acs.org

The ECD spectrum, typically measured in the UV region (190-400 nm), probes electronic transitions associated with chromophores within the molecule. For amino acid analogues, the primary chromophore is the carboxyl group, and its electronic transitions are influenced by the chiral environment of the α-carbon. The resulting ECD spectrum, characterized by Cotton effects (peaks or troughs), can serve as a fingerprint for a specific conformation. researchgate.net

VCD spectroscopy, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. acs.org This technique provides information about the stereochemistry of the entire molecule, as nearly all fundamental vibrational modes can be VCD-active. americanlaboratory.com VCD is exceptionally sensitive to subtle conformational changes, making it an ideal tool for studying the flexible piperidine ring system. acs.org A common and robust methodology involves comparing the experimental VCD spectrum with theoretical spectra calculated for various possible conformers using Density Functional Theory (DFT). americanlaboratory.com A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration and the predominant solution-phase conformation. americanlaboratory.com

Research Findings from Analogous Systems

While specific chiroptical studies on this compound are not extensively reported in publicly accessible literature, the principles are well-established through research on structurally related compounds, such as other constrained cyclic amino acids and substituted piperidines.

For instance, a study on (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine utilized VCD spectroscopy combined with ab initio simulations to determine its conformation. The results conclusively showed that the molecule adopts a chair conformation with all substituents in equatorial positions. acs.org The sensitivity of VCD was found to be significantly higher than that of NMR for monitoring these conformational details. acs.org

Similarly, studies on cyclic peptides incorporating constrained amino acids demonstrate the power of chiroptical methods. nih.govresearchgate.net ECD and VCD are used to determine how these constrained residues influence the secondary structure (e.g., β-turns, helices) of the peptide backbone. researchgate.net

Hypothetical Conformational Analysis of a Chiral Analogue

To illustrate the application of these techniques, consider a hypothetical study on (R)-2-amino-2-(piperidin-4-yl)acetic acid. The primary conformational question pertains to the orientation of the carboxyl and amino groups relative to the piperidine ring, and whether the ring itself prefers a chair or a twist-boat conformation.

A computational search would first identify low-energy conformers. For the piperidine ring, the chair conformation is typically most stable. nih.gov Within the chair conformation, the large 4-substituted group (the amino-acetic acid moiety) would be expected to predominantly occupy the equatorial position to minimize steric strain. Further variation arises from the rotation around the Cα-C4 bond.

The experimental VCD spectrum would then be recorded and compared against the DFT-calculated spectra for these stable conformers. The agreement in the sign and relative intensity of the VCD bands would allow for the assignment of the dominant conformer in solution.

Table 1: Hypothetical VCD Data for the Dominant Conformer of (R)-2-Amino-2-(piperidin-4-yl)acetic acid

Experimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Frequency (cm⁻¹) (Chair-Equatorial Conformer)Calculated ΔA (x 10⁻⁵)Vibrational Assignment
1735+3.51738+4.1C=O stretch (carboxyl)
1580-2.11575-2.5NH₃⁺ asymmetric bend
1410+1.81412+2.0CH₂ scissoring (ring)
1350-1.51348-1.7Cα-H bend
1220+2.91225+3.2C-N stretch

Furthermore, ECD spectroscopy could provide complementary information. The n → π* electronic transition of the carboxyl group is particularly sensitive to the local chiral environment. The sign of the Cotton effect associated with this transition can often be correlated with the conformation of the α-amino acid moiety.

Table 2: Illustrative ECD Data for Conformational Analysis

ConformerPredicted λmax (nm) (n → π* transition)Predicted Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Chair (Equatorial)215+5,200
Chair (Axial)218-1,500
Twist-Boat221+800

In this illustrative table, a strong positive Cotton effect observed experimentally around 215 nm would strongly support the predominance of the chair conformation with the amino acid substituent in the equatorial position. This integrated approach, combining VCD, ECD, and computational modeling, provides a comprehensive and reliable picture of the conformational preferences of chiral this compound analogues in solution. americanlaboratory.comnih.gov

In-depth Computational Analysis of this compound Remains an Area for Future Research

A thorough review of available scientific literature reveals a notable absence of specific computational chemistry studies focused solely on the compound this compound. While computational methods are widely applied to a variety of related piperidine derivatives and other amino acids, dedicated in silico investigations covering the electronic structure, reactivity, and ligand-target interactions of this specific molecule have not been extensively published. scilit.comtandfonline.comclinmedkaz.orgresearchgate.net

Therefore, it is not possible to provide a detailed article on the quantum chemical calculations and molecular docking simulations for this compound as outlined in the user's request. The specific data required to populate the requested sections on Density Functional Theory (DFT), Frontier Molecular Orbital Analysis (HOMO-LUMO), Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, and prediction of ligand binding poses for this compound are not present in the accessible research literature.

Computational studies on analogous structures, such as other piperidine or piperazine (B1678402) derivatives, have utilized these theoretical methods to explore molecular geometry, biological activities, and electronic characteristics. jksus.orgresearchgate.netnih.gov For instance, DFT calculations are commonly used to optimize molecular structures and predict vibrational frequencies. nih.govnih.gov Analyses like HOMO-LUMO energy gaps help in understanding the kinetic stability and reactivity of molecules, while MEP maps are instrumental in identifying sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.netresearchgate.net Furthermore, NBO analysis provides insights into chemical bonding and orbital interactions, and molecular docking is a standard procedure for predicting how a ligand might bind to a protein target. researchgate.netresearchgate.netijfmr.com

However, applying findings from these related but distinct molecules to this compound would be speculative and scientifically unsound. Accurate computational analysis is highly structure-specific, and direct investigation of the target compound is necessary to generate the detailed findings requested. The field awaits dedicated research to elucidate the specific computational and in silico properties of this compound.

Computational Chemistry and in Silico Investigations of 2 Amino 2 Piperidin 4 Yl Acetic Acid Systems

Molecular Docking Simulations for Ligand-Target Interactions[21],[10],[25],

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The structural features of 2-Amino-2-(piperidin-4-yl)acetic acid—namely the primary amine, the carboxylic acid, and the piperidine (B6355638) ring—govern its intermolecular interactions. The amine and carboxylic acid groups are primary sites for hydrogen bonding. The nitrogen atom of the amine group and the oxygen atoms of the carboxyl group can act as hydrogen bond acceptors, while the hydrogens attached to the amine and the carboxyl's hydroxyl group can act as hydrogen bond donors. These interactions are crucial for the molecule's binding to biological targets, such as the active sites of enzymes or receptors, where it can form hydrogen bonds with amino acid residues. researchgate.net

The piperidine ring, being a saturated heterocycle, contributes to the molecule's hydrophobic and van der Waals interactions. researchgate.net Although less dominant than the polar interactions from the amino and acid groups, these hydrophobic contacts are significant for stabilizing the ligand within a protein's binding pocket, particularly in nonpolar regions. The interplay between hydrogen bonding and hydrophobic contacts defines the molecule's binding orientation and affinity for its biological partners.

A summary of the potential intermolecular interactions for this compound is presented below.

Molecular FeaturePotential Interaction TypeRole in Binding
Amine Group (-NH2) Hydrogen Bond Donor/AcceptorForms directional interactions with receptor residues.
Carboxylic Acid Group (-COOH) Hydrogen Bond Donor/Acceptor, IonicForms strong directional and electrostatic interactions.
Piperidine Ring Hydrophobic, Van der WaalsContributes to binding stability in nonpolar pockets.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its dynamic behavior when bound to a protein. dtu.dkunimi.it By simulating the compound in a solvated environment, researchers can sample its various low-energy conformations, revealing how the piperidine ring and its substituents orient themselves. nih.gov

When studying a protein-ligand complex, MD simulations can elucidate the stability of the binding pose predicted by molecular docking. unimi.it These simulations can track the dynamics of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation, identifying which connections are stable and which are transient. dtu.dk This information is vital for understanding the mechanistic details of molecular recognition and for refining the design of more potent derivatives. unimi.it The simulation results can reveal how the ligand and protein mutually adapt their conformations upon binding, a phenomenon known as induced fit. unimi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.org

The development of a QSAR model for a series of compounds related to this compound begins with a dataset of molecules with known biological activities (e.g., IC50 values). frontiersin.org For each molecule, a set of numerical values, known as molecular descriptors, are calculated to represent its structural, physical, and chemical properties. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links these descriptors to the observed activity. nih.govnih.gov

These models, once validated using external test sets, can be used to predict the biological activity of new, unsynthesized derivatives. nih.govnih.gov This predictive capability allows for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process. arxiv.org

A significant outcome of QSAR modeling is the identification of molecular descriptors that have the most substantial impact on biological activity. mdpi.com By analyzing the coefficients in the QSAR equation, researchers can determine whether properties like molecular size, lipophilicity, or electronic charge distribution positively or negatively influence the desired activity.

For piperidine-based compounds, key descriptors often include:

Topological Descriptors: Related to molecular connectivity and branching.

Electronic Descriptors: Such as partial charges on atoms, which influence electrostatic interactions.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which measures lipophilicity. mdpi.com

Steric Descriptors: Like molar refractivity, which relates to the volume of the molecule. mdpi.com

Identifying these key descriptors provides a rationale for structural modifications aimed at enhancing potency. nih.gov

Descriptor ClassExample DescriptorPotential Influence on Activity
Hydrophobicity logPAffects membrane permeability and hydrophobic interactions.
Electronic Partial Atomic ChargesGoverns electrostatic and hydrogen bonding interactions.
Steric/Topological Molar Refractivity (MR)Relates to molecular volume and polarizability, affecting fit in binding site.
3D Properties Solvent Accessible Surface AreaInfluences how the molecule interacts with its environment.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model might include features such as a hydrogen bond donor (from the amine), a hydrogen bond acceptor (from the carboxyl), and a positive ionizable feature (from the piperidine nitrogen at physiological pH).

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. sciengpub.irnih.gov Large chemical databases containing millions of compounds can be computationally searched to identify other molecules that match the pharmacophore's spatial arrangement of features. researchgate.net This strategy is a powerful tool for identifying novel chemical scaffolds that may have the same biological activity, providing new starting points for drug development. mdpi.com

In Silico Prediction of Biological Targets and Activity Spectra

In silico target prediction methods use the chemical structure of a compound to forecast its potential protein targets and its broader spectrum of biological activities. rsc.orgcsic.es These approaches often rely on machine learning models trained on vast datasets of known compound-target interactions. nih.govresearchgate.net By comparing the structural features and physicochemical properties of this compound to those of compounds with known activities, these algorithms can generate a ranked list of likely biological targets. biotechnologia-journal.org

Furthermore, software programs can predict a wide range of potential pharmacological effects, known as a biological activity spectrum. clinmedkaz.org For new piperidine derivatives, these predictions might include effects on neurotransmitter uptake, membrane permeability, or interactions with specific receptor families like G-protein coupled receptors. clinmedkaz.org These predictions, often presented with a probability score for each activity (Pa), help to formulate hypotheses about the compound's mechanism of action and can guide the design of relevant biological assays for experimental validation. clinmedkaz.org

Mechanistic Investigations of Biological Activities of 2 Amino 2 Piperidin 4 Yl Acetic Acid Derivatives in Vitro and Preclinical Studies

Enzyme Inhibition Studies and Kinetic Characterization

Derivatives of 2-amino-6-boronohexanoic acid (ABH), a known arginase inhibitor, have been synthesized with substitutions at the alpha-carbon position, incorporating a piperidine (B6355638) ring. These modifications have led to compounds with potent inhibitory activity against both human arginase I (hARG-1) and arginase II (hARG-2).

One such derivative, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid, demonstrated significant potency with IC50 values of 200 nM for hARG-1 and 290 nM for hARG-2. nih.gov Further variations, such as 2-amino-6-borono-2-(1-(4-chlorobenzyl) piperidin-4-yl)-hexanoic acid (MARS) and 2-amino-6-borono-2-(1-(4-fluorobenzyl)piperidin-4-yl)hexanoic acid (FMARS), also showed strong inhibition. MARS exhibited IC50 values of 0.9 μM for hARG-1 and 0.7 μM for hARG-2, while FMARS had IC50 values of 1.1 μM for hARG-1 and 0.4 μM for hARG-2. nih.gov

X-ray crystallography studies have provided insight into the binding mechanism. The piperidine ring nitrogen has been observed to form a hydrogen bond with aspartic acid residues (Asp 200 and Asp 202) in the active site of arginase II. nedp.com Specifically, a tertiary amine linked via a two-carbon chain to the alpha-position of ABH enhances inhibitory potency. This is rationalized by a water-mediated contact between the basic nitrogen of the piperidine and the carboxylic acid side chain of Asp200 in arginase II (and Asp181 in arginase I), which is located at the entrance to the active site pocket. researchwithrutgers.comresearchgate.net

Table 1: Arginase Inhibition by 2-Amino-2-(piperidin-4-yl)acetic acid Derivatives
CompoundTarget EnzymeIC50 Value
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acidhARG-1200 nM
2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acidhARG-2290 nM
MARShARG-10.9 µM
MARShARG-20.7 µM
FMARShARG-11.1 µM
FMARShARG-20.4 µM

A series of novel compounds derived from 2-(piperidin-4-yl)acetic acid have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the cholinergic hypothesis of Alzheimer's disease. nih.gov Using a lead compound (G801-0274) that inhibits both enzymes, researchers designed new derivatives for enhanced activity. nih.gov

Among the synthesized compounds, one derivative, designated as compound 8i , demonstrated the most potent dual inhibitory effect, with an IC50 value of 0.39 μM for AChE and 0.28 μM for BChE. nih.gov The general structure of these derivatives involves the 2-(piperidin-4-yl)acetamide (B176132) core. Kinetic studies of related inhibitor classes have shown competitive-type inhibition, suggesting interaction with the active sites of these enzymes. nih.gov The larger active gorge of BChE compared to AChE may accommodate bulkier substituents on the inhibitor molecule. nih.govresearchgate.net

Table 2: Cholinesterase Inhibition by a Lead 2-(Piperidin-4-yl)acetic acid Derivative
CompoundTarget EnzymeIC50 Value
Compound 8iAChE0.39 µM
Compound 8iBChE0.28 µM

Derivatives of 2-(piperidin-4-yl)acetamide have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov By inhibiting sEH, these compounds stabilize EETs, which is a therapeutic strategy for inflammatory diseases. nih.gov

A series of benzohomoadamantane-based amides were synthesized, and many displayed excellent inhibitory potencies. nih.gov For instance, an N,N-diethylamide derivative of a piperidine-4-yl acetic acid scaffold (Compound A1) showed potent effects with IC50 values of 2.2 nM for human sEH (HsEH) and 0.53 nM for murine sEH (MsEH). escholarship.org These compounds represent a promising class of sEH inhibitors with potential anti-inflammatory applications. nih.govscimarina.com

Table 3: Soluble Epoxide Hydrolase Inhibition by a Piperidine Acetic Acid Derivative
CompoundTarget EnzymeIC50 Value
Compound A1Human sEH2.2 nM
Compound A1Murine sEH0.53 nM

Currently, publicly available research directly linking this compound derivatives to the inhibition of the MurE enzyme is limited. MurE is a crucial ligase in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibiotics. While the core structure is of interest in medicinal chemistry, specific studies detailing its interaction with MurE, including inhibition pathways and kinetic characterization, are not sufficiently documented in the reviewed literature to provide a detailed analysis.

Urease, a nickel-dependent enzyme, is a key virulence factor for various pathogens, including Helicobacter pylori, as it catalyzes the hydrolysis of urea (B33335) to ammonia, neutralizing acidic environments. frontiersin.orgnih.gov The inhibition of urease is a therapeutic strategy to combat such infections. frontiersin.org

Recent studies have explored pyridylpiperazine derivatives as urease inhibitors. While not direct derivatives of this compound, these studies highlight the utility of the piperazine (B1678402) and piperidine scaffolds in urease inhibition. For example, certain 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have shown potent inhibitory activity, with IC50 values as low as 2.0 ± 0.73 µM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). frontiersin.org In silico analysis suggests these compounds form favorable interactions within the urease active site. frontiersin.org This indicates that incorporating a piperidine or piperazine moiety, as found in this compound, is a viable strategy for designing novel urease inhibitors.

Glutaminyl cyclases (QC and isoQC) are enzymes that catalyze the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of peptides and proteins. nih.gov The isoenzyme isoQC is implicated in cancer immune evasion through its modification of the CD47 "don't eat me" signal. nih.gov

Research into QC inhibitors has identified compounds containing a piperidine moiety. A potent QC inhibitor, 5-(1-(3-methoxy-4-(3-(piperidin-1-yl)propoxy)benzyl)-1H-benzo[d]imidazol-5-yl)-1,3,4-thiadiazol-2-amine (22b ), was developed through structure-based optimization. nih.gov This compound, while not a direct derivative of this compound, demonstrates the importance of the piperidine group for potent QC inhibition. Treatment of lung cancer cells with this inhibitor led to a decrease in the CD47/SIRPα interaction and enhanced macrophage phagocytic activity, highlighting the therapeutic potential of piperidine-containing QC inhibitors in cancer immunotherapy. nih.gov

Neurotransmitter Receptor Interactions and Binding Affinities

Derivatives of this compound, which contain the core piperidine scaffold, have been investigated for their interactions with various neurotransmitter receptors, particularly sigma (σ) receptors. The piperidine ring is recognized as a critical structural element for affinity and activity at these receptors. nih.gov The σ1 receptor, a chaperone protein, modulates several neurotransmitter systems, including the glutamatergic, dopaminergic, and cholinergic systems, making it a key target for neurological disorders and pain. nih.gov

In structure-activity relationship (SAR) studies, the substitution on the piperidine nitrogen has been shown to be crucial for binding affinity. For instance, a series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold revealed that 1-methylpiperidine (B42303) derivatives exhibited high affinity for the σ1 receptor and significant selectivity over the σ2 subtype. nih.gov Conversely, derivatives with a proton, a tosyl group, or an ethyl group on the piperidine nitrogen showed considerably lower σ1 affinity. nih.gov

Molecular dynamics simulations have provided insights into these binding affinities. The interactions between the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of the σ1 receptor—comprising residues such as Leu105, Thr181, Leu182, and Tyr206—are responsible for the observed differences in affinity. nih.gov For example, the polyfunctionalized pyridine (B92270) derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated very high affinity for the human σ1 receptor, with a Kᵢ value of 1.45 nM, and 290-fold selectivity over the σ2 receptor. nih.gov Docking studies of this compound showed that the piperidinium (B107235) moiety forms salt bridge interactions with key amino acid residues Asp126 and Glu172 within the receptor's binding site. nih.gov

Binding Affinities of Selected Piperidine Derivatives at Sigma Receptors
CompoundReceptor TargetBinding Affinity (Kᵢ, nM)Selectivity (σ1 vs σ2)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileHuman σ11.45290-fold
1-Methylpiperidine Derivative (Generic)σ1High AffinityHigh
N-H Piperidine Derivative (Generic)σ1Low AffinityN/A

MAS-Related Gene C (MrgC) Receptor Agonism

Scientific literature providing direct evidence or mechanistic studies on the agonistic activity of this compound derivatives at the MAS-Related Gene C (MrgC) receptor is limited. While the Mrg family of receptors is a target for various ligands, specific investigations into the interaction with small-molecule piperidine derivatives of this class are not extensively documented in current research.

P2X3 Receptor Antagonism

The P2X3 receptor, an ATP-gated ion channel found predominantly on primary afferent neurons, is a significant therapeutic target for pain and chronic cough. Derivatives incorporating a 4-aminopiperidine (B84694) moiety have been synthesized and evaluated as P2X3 receptor antagonists. These studies often involve modifying a core structure to enhance potency and improve physicochemical properties like solubility.

In one study, a series of benzimidazole-4,7-dione-based compounds were functionalized with various substituted 4-aminopiperidine groups. The resulting derivatives were tested for their antagonistic activity on the human P2X3 receptor. The nature of the substituent on the piperidine nitrogen was found to influence potency. For instance, derivatives with a benzoyl moiety on the piperidine nitrogen generally showed slightly higher potency than those with aliphatic acyl groups. Further optimization by altering substituents on the benzoyl ring led to the development of compound 14h , which exhibited an IC₅₀ value of 375 nM at the P2X3 receptor and demonstrated more than 23-fold selectivity over the related P2X2/3 receptor. Another piperidine-containing compound, BLU-5937, has also been identified as a highly selective P2X3 receptor antagonist with an IC₅₀ of 25 nM.

Antagonistic Activity of Piperidine Derivatives at the Human P2X3 Receptor
CompoundCore StructurePiperidine SubstituentAntagonistic Activity (IC₅₀, nM)
14cBenzimidazole-4,7-dioneBenzoyl864
14aBenzimidazole-4,7-dioneMethoxycarbonyl979
14hBenzimidazole-4,7-dione4-Trifluoromethylbenzoyl375
BLU-5937Imidazo[1,2-a]pyridineMethyl-carboxylate25

Antimicrobial Efficacy and Associated Mechanisms (In Vitro Studies)

Antibacterial Activity Against Multi-Drug Resistant Pathogens (e.g., MRSA, S. aureus)

Cationic β-amino acid derivatives of 2-(4-aminopiperidin-4-yl)acetic acid (also referred to as β³,³-Pip) have demonstrated significant antibacterial efficacy, particularly against multi-drug resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Studies have focused on conjugating these derivatives with fatty acids, such as lauric acid, to enhance their activity.

A series of cationic β-amino acid derivatives and peptides, including P2 (H₂N-β³,³-Pip(ULA)-PEA) and P4 (H₂N-β³,³-Pip(ULA)-β²,²-Ac₆c-PEA), were evaluated against the WHO priority MDR ESKAPE pathogens. Both P2 and P4 exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 µM to 6.2 µM against these challenging pathogens. Kill-kinetics assays confirmed that these compounds eliminate MRSA in a manner that is dependent on both concentration and time.

The primary mechanism of action for these derivatives is the disruption of the bacterial membrane. Scanning electron microscopy (SEM) and propidium (B1200493) iodide (PI) permeability assays have confirmed that compounds like P2 and P4 induce membrane damage, leading to bacterial cell death and highlighting their strong bactericidal activity. Furthermore, these peptides have shown the ability to both prevent the formation of MRSA biofilms and disrupt pre-existing ones.

Antibacterial Activity of β³,³-Pip Derivatives Against MRSA
CompoundTarget PathogenMIC Range (µM)Mechanism of Action
P2 (H₂N-β³,³-Pip(ULA)-PEA)MDR Pathogens (inc. MRSA)3.1 - 6.2Membrane Disruption
P4 (H₂N-β³,³-Pip(ULA)-β²,²-Ac₆c-PEA)MDR Pathogens (inc. MRSA)3.1 - 6.2Membrane Disruption

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Structural Modifications on Biological Potency and Selectivity

The biological activity of molecules based on the 2-Amino-2-(piperidin-4-yl)acetic acid scaffold is highly sensitive to structural modifications at three key positions: the piperidine (B6355638) ring, the piperidine nitrogen (N-1), and the acetic acid moiety.

Substitutions on the piperidine ring can significantly impact biological activity and selectivity. For instance, in a series of renin inhibitors featuring a central piperidine core, the introduction of a hydroxyl group at the 4-position furnished analogues with improved pharmacokinetic profiles. nih.gov The position of substituents is also crucial; studies on piperine (B192125) derivatives as monoamine oxidase (MAO) inhibitors revealed that para-substitution on the piperidine ring is generally preferable to meta-substitution for enhancing inhibitory effects. nih.gov

The nature of the substituent is equally important. In a series of antitubercular agents, attaching a piperidine ring to a pyridine (B92270) core resulted in higher potency compared to analogues with pyrrolidine (B122466) or morpholine (B109124) rings at the same position. mdpi.com This suggests that the basicity and lipophilicity of the piperidine ring contribute favorably to the activity. For example, in a series of quinazoline-based cytotoxic agents, the greater flexibility and lipophilicity of a piperidine-containing analogue were suggested to be the reasons for its superior activity. ajchem-a.com

Modification of the piperidine nitrogen is a common strategy to modulate the pharmacological profile of piperidine-containing compounds. ajchem-a.com The nature of the N-substituent can dramatically influence receptor affinity and selectivity.

A compelling example is seen in a series of 4-(2-aminoethyl)piperidine derivatives designed as sigma-1 (σ1) receptor ligands. These studies demonstrated that N-substitution was a critical determinant of affinity. While N-methylated piperidines displayed high, nanomolar affinity for the σ1 receptor, the unsubstituted (N-H) secondary amine, as well as N-tosyl and N-ethyl analogues, exhibited significantly lower affinity. nih.gov This highlights a specific steric and electronic requirement for optimal interaction with the receptor's binding pocket. nih.govresearchgate.net Similarly, N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as potent inhibitors of prostaglandin (B15479496) E2 generation, demonstrating that these modifications on a heterocyclic nitrogen can confer significant anti-inflammatory activity. mdpi.com

Table 1: Effect of N-Substitution on Sigma-1 (σ1) Receptor Affinity in a 4-Substituted Piperidine Series.
Compound AnalogueN-Substituentσ1 Receptor Affinity (Ki, nM)
Analogue 1-H165
Analogue 2-CH3High (specific value not provided)
Analogue 3-CH2CH3Considerably Lower Affinity
Analogue 4-TosylConsiderably Lower Affinity

Data synthesized from studies on 4-(2-aminoethyl)piperidine scaffolds, which show the principle of N-substitution effects. nih.gov

The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with biological targets. However, its acidic nature can lead to poor membrane permeability and rapid metabolism. drughunter.comresearchgate.net Consequently, replacing the carboxylic acid with bioisosteres is a widely used strategy in drug design to improve pharmacokinetic properties while retaining or enhancing biological activity. nih.gov

A highly relevant example is the development of competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The compound CGS 19755 (Selfotel), a rigid analogue of 2-amino-5-phosphonopentanoic acid (AP5), incorporates a phosphonic acid group as a bioisostere for the distal carboxylic acid. nih.gov In this molecule, cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, the phosphonic acid group effectively mimics the carboxylate, leading to a highly potent and selective NMDA antagonist. nih.govelsevierpure.com

Other non-classical bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. uniroma1.it Tetrazoles, for instance, have a pKa (~4.5–4.9) similar to carboxylic acids (~4.2–4.5) but offer greater lipophilicity, which can be advantageous. drughunter.com However, the success of any bioisosteric replacement is highly context-dependent and must be empirically validated. drughunter.comnih.gov

Table 2: Comparison of Physicochemical Properties of Carboxylic Acid and Common Bioisosteres.
Functional GroupStructureApproximate pKaGeneral Characteristics
Carboxylic Acid-COOH~4.2 - 4.5Strong H-bond donor/acceptor; often ionized at physiological pH.
Phosphonic Acid-PO(OH)2~2.0, ~7.0Dianionic at physiological pH; strong H-bond acceptor.
Tetrazole-CN4H~4.5 - 4.9Acidity similar to carboxylic acid; more lipophilic and metabolically stable. drughunter.com
Hydroxamic Acid-CONHOH~8.2Weaker acid; can act as a metal chelator. researchgate.net

This table provides a general comparison of properties as discussed in medicinal chemistry literature. drughunter.comresearchgate.net

Stereochemical Implications for Biological Activity

Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets. For analogues of this compound, the stereochemical configuration at the α-carbon and within the piperidine ring can dictate both potency and selectivity.

Studies on 3,4-disubstituted piperidine analogues as monoamine transporter inhibitors have demonstrated the profound impact of stereoisomerism. nih.gov In this series, both the relative (cis/trans) and absolute ((+)/(-)) stereochemistry determined the selectivity profile. Specifically, (-)-cis analogues showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), similar to the (+)-trans analogues. In contrast, the (-)-trans and (+)-cis isomers displayed selectivity for the serotonin (B10506) transporter (SERT) or were dual SERT/NET inhibitors. nih.gov This illustrates that subtle changes in the 3D arrangement of functional groups can completely switch the biological target preference.

Furthermore, the activity of the NMDA antagonist CGS 19755 is known to be stereospecific, underscoring that the precise spatial orientation of the carboxylic acid and phosphonomethyl groups on the piperidine ring is essential for effective receptor inhibition. nih.gov The natural amino acids themselves are chiral (with the exception of glycine), and biological systems almost exclusively recognize the L-enantiomers, highlighting the inherent stereoselectivity of biological receptors and enzymes. libretexts.org

Table 3: Influence of Piperidine Ring Stereochemistry on Monoamine Transporter Selectivity.
Isomer ConfigurationPrimary Transporter Selectivity
(-)-cisDAT / NET
(+)-transDAT / NET
(-)-transSERT or SERT / NET
(+)-cisSERT or SERT / NET

Data derived from studies on 3,4-disubstituted piperidine analogues. nih.gov DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation adopted by a molecule is critical for its ability to bind to a receptor. Conformational analysis of piperidine-based ligands often reveals a specific, low-energy "bioactive conformation" responsible for the observed biological effect.

X-ray crystallography of a substituted piperidine-based renin inhibitor revealed that the ligand binds in an extended conformation, occupying specific pockets (S3 to S2') of the enzyme's active site. nih.gov This structure showed that the basic nitrogen of the piperidine ring forms crucial interactions with the catalytic aspartate residues (Asp32 and Asp215), acting as a transition-state surrogate. nih.gov

Similarly, conformational analysis of potent NMDA receptor antagonists has been used to define the shape they assume when binding to the receptor. researchgate.net Molecular dynamics simulations of σ1 receptor ligands showed that different N-substituents on the piperidine ring lead to distinct interactions within a lipophilic binding pocket, explaining the observed differences in affinity. researchgate.net These studies confirm that restricting a molecule's conformation, for instance by incorporating it into a rigid ring system like piperidine, can enhance binding affinity and selectivity by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties (e.g., Lipophilicity) for Biological Context

Physicochemical properties, particularly lipophilicity, are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov Lipophilicity, often expressed as logP or logD, influences a molecule's ability to cross biological membranes, including the blood-brain barrier. mdpi.com For CNS-active compounds, a moderate lipophilicity (logP in the range of 1-3) is often considered optimal. mdpi.com

The piperidine scaffold itself influences lipophilicity. Replacing a cyclohexane (B81311) ring with a piperidine ring (introducing a nitrogen atom) has been shown to significantly reduce the logD7.4 value, making the compound more hydrophilic. nih.gov For example, one study showed that introducing an NH moiety into a cyclohexane ring lowered the logD7.4 from 3.25 to -0.79. nih.gov

Interestingly, structural modifications can have counterintuitive effects on lipophilicity. It has been demonstrated that adding a one-carbon bridge across a piperidine, piperazine (B1678402), or morpholine ring can lead to a significant reduction in the measured logD7.4 (by as much as -0.8). acs.org This tactic provides a novel strategy for lowering lipophilicity and improving the drug-like properties of molecules without introducing additional heteroatoms. acs.org The optimization of these properties is a balancing act, as increased lipophilicity can sometimes lead to higher potency but may also result in greater toxicity or non-specific binding. ajchem-a.commdpi.com

Applications of 2 Amino 2 Piperidin 4 Yl Acetic Acid As a Chemical Scaffold and Building Block

Integration into Peptidomimetics and Conformationally Constrained Peptide Analogues

The incorporation of non-natural amino acids is a widely employed strategy to develop peptidomimetics with improved pharmacological properties, such as enhanced receptor selectivity, increased potency, and greater metabolic stability. nih.govjenabioscience.com 2-Amino-2-(piperidin-4-yl)acetic acid serves as an exemplary scaffold for creating conformationally constrained peptide analogues. The rigid piperidine (B6355638) ring restricts the conformational freedom of the peptide backbone, which can help to lock the molecule in a bioactive conformation, potentially leading to higher binding affinity for its target receptor. nih.govchapman.edu

The synthesis of such modified peptides typically involves solid-phase peptide synthesis (SPPS) employing Fmoc-based chemistry. chapman.edunih.gov In this process, the protected form of this compound can be incorporated into a growing peptide chain. The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, which is stable during the Fmoc deprotection steps using piperidine in DMF. nih.gov

The introduction of this constrained amino acid can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition in many biological processes. ijnrd.org By replacing a native amino acid with this compound, researchers can systematically probe the structure-activity relationships of a peptide and optimize its therapeutic potential. For instance, the cyclization of peptides by linking amino acid side chains is a common technique to introduce conformational constraints, and the piperidine ring of this non-natural amino acid offers a rigid anchor point for such modifications. nih.govnih.gov

Table 1: Strategies for Incorporating Conformational Constraints in Peptides

StrategyDescriptionPotential Advantage
Backbone Cyclization Forming a cyclic peptide by linking the N-terminus and C-terminus.Reduces overall flexibility and can enhance stability.
Side Chain Cyclization Linking the side chains of two amino acid residues within the peptide sequence. nih.govCreates localized conformational constraints and can mimic specific secondary structures.
Incorporation of Rigid Scaffolds Introducing rigid non-natural amino acids, such as this compound.Induces specific turns or kinks in the peptide backbone, leading to a more defined 3D structure.
Stapled Peptides Introducing a synthetic brace (staple) by cross-linking the side chains of two amino acids. cam.ac.ukStabilizes α-helical structures, improving target affinity and cell permeability.

Role in the Synthesis of Diverse Organic Heterocycles

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, along with a secondary amine within the piperidine ring, makes it a versatile starting material for the synthesis of a variety of organic heterocycles. These heterocyclic systems are fundamental cores of many pharmaceuticals. nih.gov

For example, the amino acid moiety can be utilized in condensation reactions to form heterocycles like thiazoles and pyridazines. The synthesis of 2-aminothiazole (B372263) derivatives often involves the Hantzsch thiazole (B1198619) synthesis, where a reaction between an α-haloketone and a thiourea (B124793) derivative occurs. derpharmachemica.comnih.gov While a direct synthesis from this compound is not explicitly detailed in the provided results, its amino and carboxyl groups could be chemically transformed into the necessary precursors for such cyclizations.

Similarly, pyridazine (B1198779) scaffolds, which are present in numerous biologically active compounds, can be synthesized through various methods, including Diels-Alder reactions or condensation of dicarbonyl compounds with hydrazine. ekb.egorganic-chemistry.orgliberty.edu The piperidinylacetic acid portion of the molecule could be envisioned as a synthon that, after appropriate chemical modification, participates in these ring-forming reactions, thereby incorporating the piperidine motif into the final heterocyclic product.

The piperidine ring itself can be a key component of the final heterocyclic structure. For instance, intramolecular cyclization reactions involving the piperidine nitrogen and a functional group attached to the acetic acid side chain could lead to fused bicyclic systems. nih.gov

Development of Novel Chemical Scaffolds for Chemical Biology Research

In the quest for novel therapeutic agents, the development of unique chemical scaffolds that can be readily diversified is of paramount importance. This compound provides a rigid three-dimensional framework that can be elaborated to create libraries of compounds for screening against various biological targets. The piperidine ring serves as a robust scaffold that can be substituted at multiple positions to explore the chemical space around a target protein.

A notable example of a related scaffold is the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally active inhibitors of Protein Kinase B (Akt). acs.org In this case, the 4-aminopiperidine (B84694) core is crucial for the compound's activity. Although not identical to this compound, this example highlights the utility of the substituted aminopiperidine motif as a privileged scaffold in drug discovery.

The development of fatty acid binding protein 4 (FABP4) inhibitors has also explored scaffolds containing a 4-aminopyridazin-3(2H)-one structure. nih.gov The piperidine ring in this compound can be seen as a bioisosteric replacement for other cyclic amines in the design of novel scaffolds targeting specific protein families. The inherent amino acid functionality also allows for easy coupling to other molecules or solid supports for high-throughput synthesis and screening.

Applications in Agricultural Chemical Component Development (e.g., Pesticides, Herbicides)

The piperidine structural motif is present in a number of biologically active compounds used in agriculture. ccspublishing.org.cn For instance, piperine (B192125), an alkaloid found in black pepper, and its derivatives have shown insecticidal activity. mdpi.comnih.govfao.orgfrontiersin.orgnih.gov This suggests that the piperidine ring can be a valuable component in the design of new pesticides.

While direct applications of this compound in agriculture are not well-documented in the provided search results, its structure lends itself to the development of novel agrochemicals. The amino acid portion could be coupled to other molecules known to have herbicidal or insecticidal properties, potentially improving their uptake and translocation in plants.

Furthermore, the discovery of novel thymol (B1683141) derivatives containing a piperidine moiety as potent antifungal agents for crop protection underscores the potential of this heterocyclic system in agrochemical research. nih.gov The development of such compounds often involves the synthesis of various derivatives to establish structure-activity relationships (SARs), and this compound could serve as a versatile starting material for creating a library of candidate molecules.

Table 2: Examples of Piperidine-Containing Scaffolds in Agrochemical Research

Compound ClassTarget ApplicationReference
Piperine DerivativesInsecticides nih.govfao.orgfrontiersin.orgnih.gov
Piperidine-containing Thymol DerivativesAntifungal Agents nih.gov
Mepiquat chloridePlant Growth Regulator ccspublishing.org.cn

Design of Chemical Probes and Research Tools

Chemical probes are essential tools in chemical biology for the study of protein function and for target validation in drug discovery. nih.gov These probes typically consist of a ligand that binds to the target protein, a reporter group (such as a fluorophore or an affinity tag), and often a reactive group for covalent labeling. This compound can serve as an excellent starting point for the design of such probes.

The piperidine and amino acid components can act as the ligand portion, providing affinity and selectivity for a target protein. The functional groups of the molecule offer convenient handles for the attachment of reporter groups. For example, the primary amine or the carboxylic acid can be readily coupled to a fluorescent dye or a biotin (B1667282) tag using standard bioconjugation chemistry. nih.gov

The design of affinity-based probes often starts with a known binder to a protein of interest. nih.gov If a compound containing the this compound scaffold is found to be a potent binder to a particular target, it can be readily converted into a chemical probe. For instance, a fluorescent probe could be synthesized by attaching a fluorophore to the piperidine nitrogen or the N-terminus of the amino acid. Such probes can be used in fluorescence microscopy to visualize the localization of the target protein within cells or in fluorescence polarization assays to study binding interactions. acs.org

Furthermore, photoaffinity probes can be designed by incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, into the structure. mdpi.com Upon photoactivation, these probes form a covalent bond with the target protein, allowing for its identification and characterization.

Emerging Research Avenues and Future Directions for 2 Amino 2 Piperidin 4 Yl Acetic Acid Research

Exploration of Novel and Underexplored Biological Targets

The piperidine (B6355638) nucleus is a cornerstone in modern pharmacology, present in numerous approved drugs targeting a wide array of biological pathways. nih.govajchem-a.com Derivatives of this heterocyclic system have demonstrated a vast pharmacological spectrum, including anticancer, anti-diabetic, anti-inflammatory, and neuroprotective activities. ajchem-a.com However, the specific biological targets of 2-Amino-2-(piperidin-4-yl)acetic acid remain largely uncharted territory, presenting a significant opportunity for future investigation.

Future research should focus on screening the compound and its rationally designed analogues against novel and underexplored biological targets. Given the prevalence of the piperidine scaffold in kinase inhibitors, one promising avenue is the exploration of its potential to modulate protein kinases, which are crucial in cancer and inflammatory diseases. rsc.org Furthermore, the structural similarity of the piperidine motif to neurotransmitter precursors suggests its potential utility in targeting central nervous system (CNS) disorders, an area where piperidine-containing molecules have already found success. chemistryviews.org

Systematic screening against panels of receptors, enzymes, and ion channels could reveal unexpected activities. Targets that are currently gaining attention in drug discovery, such as epigenetic modulators, protein-protein interaction stabilizers or disruptors, and components of the ubiquitin-proteasome system, represent fertile ground for discovering novel activities for this scaffold.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Targets Rationale based on Piperidine Scaffold Precedent
Oncology Protein Kinases, Epigenetic Enzymes (e.g., HDACs), Protein-Protein Interactions (e.g., p53-MDM2) The piperidine ring is a common feature in many approved kinase inhibitors and other anticancer agents. ajchem-a.com
Neurological Disorders Opioid Receptors, Dopamine (B1211576)/Serotonin (B10506) Transporters, Cholinesterases, Sigma Receptors Piperidine is a core structure in numerous CNS-active drugs, including analgesics and antipsychotics. nih.govchemistryviews.org
Metabolic Diseases Acetyl-CoA Carboxylase (ACC), α-glucosidase, Fatty Acid Binding Proteins (FABPs) Piperidine derivatives have been developed as inhibitors for various metabolic enzymes. chemistryviews.orgnih.gov

| Infectious Diseases | Bacterial Efflux Pumps, Viral Enzymes, Parasitic Targets | The scaffold has shown potential in developing antimicrobial, antiviral, and antiparasitic agents. nih.gov |

Advanced Synthetic Methodologies and High-Throughput Approaches

To fully explore the chemical space around the this compound core, the adoption of advanced and high-throughput synthetic methodologies is essential. Traditional synthetic routes can be lengthy and inefficient, limiting the rapid generation of diverse compound libraries needed for comprehensive biological screening.

Future efforts should leverage modern synthetic strategies such as:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are ideal for rapidly building molecular complexity. tandfonline.com Applying MCRs could enable the one-pot synthesis of highly functionalized derivatives of the target compound. rsc.org

Biocatalysis: The use of enzymes can offer unparalleled stereoselectivity and milder reaction conditions. rsc.orgresearchgate.net Recent breakthroughs in the biocatalytic C-H oxidation and functionalization of piperidines can streamline the synthesis of complex, three-dimensional molecules from simple precursors. chemistryviews.orgnews-medical.net

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for automated, high-throughput synthesis, which is ideal for library generation.

Combinatorial Chemistry: Utilizing solid-phase or solution-phase combinatorial techniques can facilitate the parallel synthesis of large libraries of analogues, where different functional groups are systematically introduced at various positions on the piperidine ring and amino acid backbone. lookchem.com

These advanced methods will be critical for generating diverse libraries for structure-activity relationship (SAR) studies, enabling the rapid identification of lead compounds for various biological targets. nih.gov

Integrated Computational and Experimental Design Strategies

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. researchgate.net This integrated approach can significantly accelerate the design-synthesize-test cycle, leading to more efficient identification of potent and selective molecules. For this compound, these strategies can guide the exploration of its therapeutic potential.

Future research should implement a workflow that combines:

Molecular Docking: In silico docking studies can predict the binding modes of designed analogues within the active sites of potential biological targets, helping to prioritize which compounds to synthesize. researchgate.netnih.govnih.gov This has been successfully applied to other piperidine-containing molecules to identify novel inhibitors for targets like Acetyl-CoA Carboxylase and EGFR. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of synthesized derivatives with their biological activity. researchgate.net These models can then predict the activity of virtual compounds, guiding the design of more potent analogues, a strategy that has proven effective for piperine-based efflux pump inhibitors. nih.gov

Virtual Screening: Large virtual libraries of derivatives can be screened against pharmacophore models or protein structures to identify promising candidates for synthesis and biological testing. wikipedia.org

By integrating these computational predictions with experimental feedback from biological assays, researchers can navigate the vast chemical space more intelligently, reducing the time and resources required to develop optimized lead compounds.

Table 2: Integrated Design Strategies for Lead Optimization

Computational Method Application Experimental Validation
Molecular Docking Predict binding poses and prioritize analogues for synthesis. In vitro binding assays (e.g., SPR, ITC).
QSAR Build models to predict the activity of virtual compounds. Synthesis and biological testing of predicted high-potency compounds.
Pharmacophore Modeling Identify key structural features required for biological activity. Design and synthesis of novel scaffolds incorporating the pharmacophore.

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes to assess stability. | X-ray crystallography or cryo-EM of ligand-protein complexes. |

Development of Supramolecular Assemblies Incorporating the Compound

The ability of molecules to self-assemble into ordered, functional superstructures is the foundation of supramolecular chemistry and materials science. The this compound molecule possesses key functional groups—a carboxylic acid and two amine groups—that are capable of forming robust and directional hydrogen bonds. This makes it an excellent candidate for use as a building block (a tecton) in crystal engineering and the development of supramolecular assemblies. researchgate.net

Future research could explore:

Crystal Engineering: Systematically studying the crystallization of the compound with various co-formers (e.g., other carboxylic acids, amides) to create binary or multi-component crystals with predictable packing arrangements and physical properties. chemrevlett.com Understanding the conformational preferences of the piperidine ring (chair vs. boat) is crucial for designing these structures. researchgate.net

Formation of Gels and Polymers: Investigating the potential of the compound and its derivatives to form supramolecular gels or polymers through non-covalent interactions. These materials could have applications in drug delivery or as functional biomaterials.

Metal-Organic Frameworks (MOFs): Using the amino acid functionality to coordinate with metal ions could lead to the formation of novel MOFs. These porous materials are of great interest for applications in gas storage, catalysis, and separation.

Initial studies would involve detailed single-crystal X-ray diffraction analysis to understand the fundamental intermolecular interactions that govern the self-assembly process. nih.govtandfonline.com This knowledge can then be used to rationally design more complex and functional supramolecular systems.

Green Chemistry and Sustainable Synthesis Protocols for Compound Production

As environmental concerns become increasingly paramount, the development of green and sustainable chemical processes is a critical goal for the pharmaceutical and chemical industries. rasayanjournal.co.in The synthesis of heterocyclic compounds like piperidines often involves multi-step processes that use hazardous reagents and generate significant waste. nih.gov Future research must focus on developing eco-friendly protocols for the production of this compound.

Key avenues for greening the synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water, ethanol (B145695), or ionic liquids. nih.gov One-pot reactions in aqueous media have been shown to be effective for synthesizing functionalized piperidines. mdpi.com

Catalytic Approaches: Employing reusable heterogeneous or biocatalysts to replace stoichiometric reagents, thereby reducing waste and improving atom economy. mdpi.com Lipase-catalyzed multicomponent reactions have emerged as a viable green route to piperidine derivatives. rsc.org

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.comrsc.org

Bio-renewable Feedstocks: Exploring synthetic routes that begin from bio-renewable starting materials, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, offers a long-term sustainable pathway. rsc.org

By adopting these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible, aligning with the core tenets of green chemistry. rsc.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Piperidines

Feature Traditional Synthesis (e.g., Dieckman) Green Chemistry Approaches
Solvents Often uses hazardous organic solvents (e.g., DCM, THF). Water, ethanol, ionic liquids, or solvent-free conditions. mdpi.com
Catalysts Often relies on stoichiometric reagents or precious metal catalysts. Reusable heterogeneous catalysts, organocatalysts, biocatalysts (enzymes). mdpi.comrsc.org
Energy Conventional heating requiring long reaction times. Microwave irradiation, ultrasound, or ambient temperature reactions. rsc.org
Atom Economy Can be low due to multi-step processes and use of protecting groups. High, especially in multicomponent and one-pot reactions. tandfonline.com

| Waste | Generates significant chemical waste. | Minimal waste generation, easier product isolation, and catalyst recycling. nih.gov |

Q & A

Q. What are the standard synthetic routes for 2-amino-2-(piperidin-4-yl)acetic acid, and what reagents are typically employed?

The synthesis often involves nucleophilic substitution or condensation reactions. For example, ethyl 2-chloroacetate can react with 4-aminopiperidine derivatives under basic conditions (e.g., sodium hydroxide) to form the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid . Key reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations, depending on the functional group transformations required .

Q. Which analytical methods are most reliable for characterizing this compound and confirming its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the stereochemistry of the piperidine ring and acetic acid moiety . High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) ensures purity (>98%) and identifies byproducts . X-ray crystallography may resolve ambiguities in stereoisomerism .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a versatile intermediate for synthesizing peptidomimetics or small-molecule inhibitors targeting enzymes like proteases or kinases. Its piperidine moiety enhances binding affinity to hydrophobic pockets in biological targets, while the acetic acid group allows for further derivatization .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

Yield optimization requires careful control of reaction conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCl/HOBt for amide bond formation minimizes side reactions .
  • Temperature : Lower temperatures (0–5°C) reduce racemization in stereosensitive reactions .
  • Workup strategies : Acid-base extraction or column chromatography removes unreacted starting materials .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. To resolve:

  • Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Replicate experiments with independently synthesized batches.
  • Perform dose-response curves to confirm potency (IC₅₀/EC₅₀ values) .
  • Cross-reference with structurally analogous compounds (e.g., pyridine or pyrimidine derivatives) to identify structure-activity relationships (SAR) .

Q. What methodological approaches are recommended for assessing the compound’s stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : Conduct accelerated stability tests under UV/visible light to simulate storage conditions .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the acetic acid group with a tetrazole or sulfonamide to enhance metabolic stability .
  • Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Piperidine ring modifications : Introduce fluorine or methyl groups to modulate lipophilicity and BBB penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.